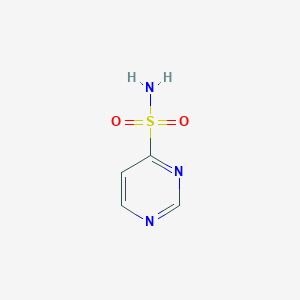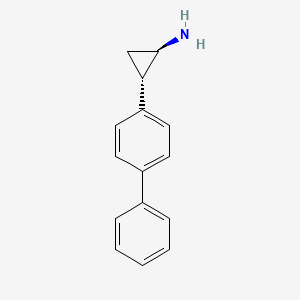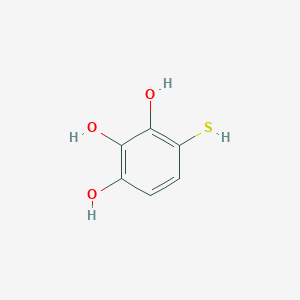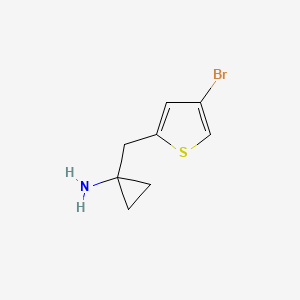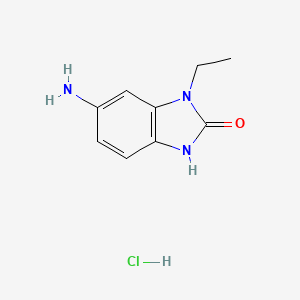![molecular formula C9H16ClNO2 B13574796 methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride typically involves the construction of the BCP core followed by functionalization. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity. The scalability of carbene insertion and nucleophilic/radical addition methods makes them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups at specific positions on the BCP core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: TTMSS, AIBN, and HCl at elevated temperatures.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The BCP core provides a rigid and three-dimensional structure that can enhance binding affinity and specificity to target proteins or enzymes . This compound can modulate biological pathways by acting as an agonist or antagonist, depending on the functional groups attached to the BCP core .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP core and exhibit similar properties and applications.
Cubanes: Another class of rigid, three-dimensional structures used as bioisosteres.
Higher bicycloalkanes: Compounds with larger bicyclic structures that offer similar benefits in drug design.
Uniqueness
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is unique due to its specific functional groups and the presence of the BCP core. This combination provides enhanced solubility, metabolic stability, and reduced non-specific binding compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)5-9-2-6(3-9)4-9;/h6-7H,2-5,10H2,1H3;1H/t6?,7-,9?;/m0./s1 |
Clave InChI |
QIFNZYPMNJVECS-VEASCYRISA-N |
SMILES isomérico |
COC(=O)[C@H](CC12CC(C1)C2)N.Cl |
SMILES canónico |
COC(=O)C(CC12CC(C1)C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


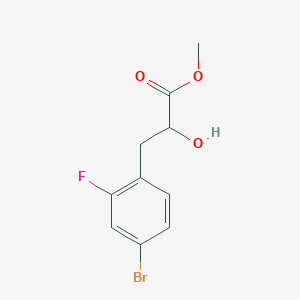
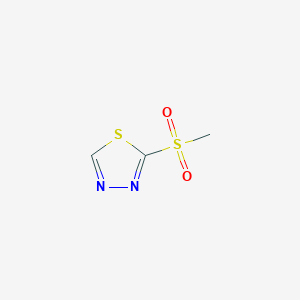
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)

![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
